1-Propanol, 2,3-bis(diphenylphosphinyl)-
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Overview
Description
1-Propanol, 2,3-bis(diphenylphosphinyl)- is an organic compound with the molecular formula C27H26O3P2. This compound is characterized by the presence of two diphenylphosphinyl groups attached to a 1-propanol backbone. It contains a total of 61 bonds, including 35 non-hydrogen bonds, 26 multiple bonds, 8 rotatable bonds, 2 double bonds, 24 aromatic bonds, 4 six-membered rings, 1 hydroxyl group, 1 primary alcohol, and 2 phosphorane groups .
Preparation Methods
The synthesis of 1-Propanol, 2,3-bis(diphenylphosphinyl)- typically involves the reaction of 1-propanol with diphenylphosphine oxide under specific conditions. The reaction conditions often include the use of a catalyst and a controlled environment to ensure the proper formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Chemical Reactions Analysis
1-Propanol, 2,3-bis(diphenylphosphinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxides back to phosphines.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-Propanol, 2,3-bis(diphenylphosphinyl)- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 1-Propanol, 2,3-bis(diphenylphosphinyl)- involves its interaction with molecular targets through its phosphine and hydroxyl groups. These interactions can lead to the formation of coordination complexes and influence various biochemical pathways. The compound’s effects are mediated by its ability to form stable complexes with metal ions and other molecules .
Comparison with Similar Compounds
1-Propanol, 2,3-bis(diphenylphosphinyl)- can be compared with other similar compounds such as:
1,3-Bis(diphenylphosphino)propane: This compound also contains diphenylphosphine groups but differs in its backbone structure.
1,3-Bis(allyloxy)-2-propanol: This compound has allyloxy groups instead of diphenylphosphinyl groups.
1,3-Bis(diphenylphosphino)propane dichloronickel(II): This is a coordination complex involving diphenylphosphino groups and nickel
The uniqueness of 1-Propanol, 2,3-bis(diphenylphosphinyl)- lies in its specific structure and the presence of both phosphine and hydroxyl groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
113882-67-0 |
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Molecular Formula |
C27H26O3P2 |
Molecular Weight |
460.4 g/mol |
IUPAC Name |
2,3-bis(diphenylphosphoryl)propan-1-ol |
InChI |
InChI=1S/C27H26O3P2/c28-21-27(32(30,25-17-9-3-10-18-25)26-19-11-4-12-20-26)22-31(29,23-13-5-1-6-14-23)24-15-7-2-8-16-24/h1-20,27-28H,21-22H2 |
InChI Key |
STMQJBRDKDXHAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC(CO)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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